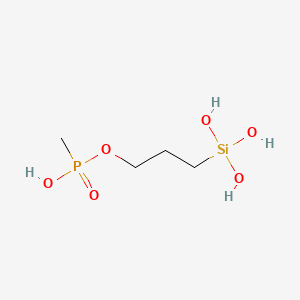

3-(Trihydroxysilyl)propyl methylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound with the molecular formula C4H13O6PSi. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is often found in its monosodium salt form and is known for its ability to form hybrid materials with silica.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Trihydroxysilyl)propyl methylphosphonate can be synthesized through a reaction involving the appropriate silane and phosphonate precursors. The reaction typically involves the hydrolysis of a silane compound followed by the addition of a phosphonate group. The process can be carried out under mild thermal aging conditions to obtain the desired product .

Industrial Production Methods

In industrial settings, the compound is often produced in bulk quantities through a xerogel process. This method involves the use of an aqueous solution of the compound, which is then subjected to mild thermal aging to form a phosphonate-rich organosilica layered hybrid material .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .

Wissenschaftliche Forschungsanwendungen

3-(Trihydroxysilyl)propyl methylphosphonate has a wide range of scientific research applications, including:

Biology: Employed in the functionalization of nanoparticles for biological imaging and drug delivery systems.

Medicine: Utilized in the development of hybrid materials for medical diagnostics and therapeutic applications.

Industry: Applied in the production of advanced materials for coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Aminopropyl)triethoxysilane

- (3-Mercaptopropyl)trimethoxysilane

- (3-Glycidyloxypropyl)trimethoxysilane

- Tetraethyl orthosilicate

Uniqueness

Compared to these similar compounds, 3-(Trihydroxysilyl)propyl methylphosphonate is unique due to its phosphonate group, which imparts additional functionality and reactivity. This makes it particularly useful in applications requiring strong bonding and stability, such as in the formation of hybrid materials and advanced coatings .

Biologische Aktivität

3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound characterized by its unique structural features, including both silane and phosphonate functional groups. Its molecular formula is C₄H₁₂NaO₆PSi, and it is often encountered in its sodium salt form. This compound has garnered attention for its potential applications in various fields, particularly in materials science and biomedical applications.

Structural Characteristics

The structural components of this compound suggest several potential biological interactions:

- Phosphonate Group : This group may exhibit antimicrobial properties, potentially making the compound useful in preventing bacterial growth.

- Silane Functionality : The presence of silane can influence cellular adhesion and biocompatibility, which are critical factors in biomedical applications.

Biological Activity

While specific biological activity data for this compound is limited, preliminary research indicates several areas of interest:

- Antimicrobial Properties : Initial studies suggest that the phosphonate group may contribute to antimicrobial activity. Further research is needed to quantify this effect and explore the mechanisms involved.

- Cellular Interactions : The silane component may enhance the adhesion of cells to various substrates, which could be beneficial in tissue engineering and regenerative medicine.

Research Findings

Recent investigations have focused on the interactions of this compound with biological systems. Key findings include:

- Synthesis and Stability : The synthesis typically involves mild reaction conditions with sodium hydroxide, yielding a stable compound suitable for further applications.

- Potential for Hybrid Materials : Due to its ability to form strong bonds with different substrates, it is being explored for use in hybrid materials and nanoparticles, which could have implications in drug delivery systems.

Case Studies

A few notable studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of phosphonate compounds similar to this compound. Results indicated that these compounds could inhibit the growth of certain bacteria, suggesting potential applications in coatings or medical devices.

- Biocompatibility Assessment : Another investigation evaluated the biocompatibility of silane-functionalized materials in cell culture environments. The findings suggested that these materials promoted cell adhesion and proliferation, indicating their suitability for biomedical applications.

Applications

Given its unique properties, this compound has potential applications across various fields:

- Biomedical Engineering : Its ability to enhance cellular adhesion makes it a candidate for use in scaffolds for tissue engineering.

- Nanotechnology : The compound's stability and bonding capabilities position it as a promising agent in the development of nanoparticles for drug delivery systems.

Eigenschaften

CAS-Nummer |

482371-07-3 |

|---|---|

Molekularformel |

C4H13O6PSi |

Molekulargewicht |

216.20 g/mol |

IUPAC-Name |

methyl(3-trihydroxysilylpropoxy)phosphinic acid |

InChI |

InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6) |

InChI-Schlüssel |

HDUNVICUTAZXTE-UHFFFAOYSA-N |

Kanonische SMILES |

CP(=O)(O)OCCC[Si](O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.